4-Methylisothiazole-5-carbaldehyde

Descripción

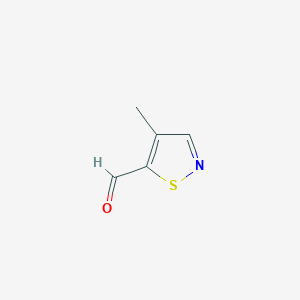

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-6-8-5(4)3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMABGRJFGBUSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625367 | |

| Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-33-5 | |

| Record name | 4-Methyl-5-isothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Derivatization Strategies of 4 Methylisothiazole 5 Carbaldehyde

Aldehyde Group Transformations in Isothiazole (B42339) Systems

The aldehyde group at the 5-position of the 4-methylisothiazole (B1295217) ring is the focal point for a variety of chemical modifications.

Condensation Reactions with Nucleophiles

The aldehyde functionality of 4-Methylisothiazole-5-carbaldehyde readily undergoes condensation reactions with a diverse array of nucleophiles. These reactions are fundamental in building larger molecular frameworks. For instance, it can react with amines to form imines, which can then be further transformed. nih.gov This reactivity is crucial for the synthesis of complex heterocyclic systems.

Oxidation to Isothiazole Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 4-methylthiazole-5-carboxylic acid. nih.gov This transformation is a common step in the synthesis of various derivatives. researchgate.net Several oxidizing agents can be employed for this purpose, including manganese dioxide, chromium trioxide, and sodium hypochlorite (B82951). nih.gov The resulting carboxylic acid is a versatile intermediate for the synthesis of amides and esters. researchgate.netresearchgate.net

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Manganese Dioxide (MnO₂) | 4-Methylthiazole-5-carboxylic acid | nih.gov |

| Chromium Trioxide (CrO₃) | 4-Methylthiazole-5-carboxylic acid | nih.gov |

Reduction to Isothiazole Alcohols

Reduction of the aldehyde group in this compound leads to the formation of the corresponding alcohol, 4-methyl-5-hydroxymethyl-thiazole. wipo.intgoogle.com This can be achieved using various reducing agents, such as sodium borohydride (B1222165). wipo.intthieme-connect.com The resulting alcohol can serve as a precursor for further synthetic modifications. wipo.intgoogle.com A patent describes a process where the thiazole (B1198619) ester is first reduced to the thiazole alcohol using sodium borohydride in the presence of aluminum chloride, which is then oxidized to obtain 4-methyl-5-formyl-thiazole. wipo.int

Table 2: Reduction of Isothiazole Aldehydes and Esters | Starting Material | Reducing Agent | Product | Reference | | --- | --- | --- | | Thiazole Ester | Sodium Borohydride/AlCl₃ | 4-Methyl-5-hydroxymethyl-thiazole | wipo.int | | 4,5-Dichloroisothiazol-3-yl) methyl ketone | Sodium Borohydride | Secondary Alcohols | thieme-connect.com | | Carboxylic Esters | Lithium Aluminium Hydride (LiAlH₄) | Alcohols | nih.gov | | Carboxylic Esters | Sodium Borohydride (NaBH₄) | Alcohols | nih.gov |

Synthesis of Complex Isothiazole-Containing Heterocycles

The reactivity of this compound makes it a valuable building block for the synthesis of more intricate heterocyclic structures, including fused and annulated systems.

Accessing Fused or Annulated Isothiazole Systems

The aldehyde functionality can participate in intramolecular cyclization reactions to form fused ring systems. For example, derivatives of this compound can be used to construct pyrazolo[3,4-c]isothiazoles, which have shown fungicidal properties. thieme-connect.com The synthesis often involves the oxidation of precursor molecules to induce cyclization. thieme-connect.com

Preparation of Heterocyclic Rings via Reactions with this compound

The aldehyde group is a key handle for constructing other heterocyclic rings attached to the isothiazole core. For instance, condensation with hydrazines can lead to the formation of hydrazones, which are precursors to other heterocyclic systems. researchgate.net The reaction of 4-chlorothiazole-5-carbaldehydes with various nucleophiles has been explored to synthesize a range of pendant N-heterocycles. sci-hub.se

Reaction Mechanisms and Kinetics of Isothiazole-Carbaldehyde Transformations

The transformations of the carbaldehyde group on the 4-methylisothiazole ring proceed through well-established reaction mechanisms typical for aldehydes. These include nucleophilic additions and subsequent eliminations, leading to a diverse array of derivatives. While specific kinetic data for these reactions on the this compound scaffold are not extensively documented in publicly available literature, the general mechanistic principles and the factors influencing reaction rates are well understood from studies on analogous heterocyclic and aromatic aldehydes.

Wittig Reaction:

The Wittig reaction is a prominent method for converting the aldehyde group into an alkene. The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile.

Mechanism: The generally accepted mechanism proceeds via a [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate known as an oxaphosphetane. pitt.eduwikipedia.org This intermediate then collapses through a syn-elimination pathway to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. pitt.edu The stereochemical outcome of the Wittig reaction (i.e., the formation of either the (E)- or (Z)-alkene) is influenced by the nature of the substituents on the ylide. Stabilized ylides typically favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. wikipedia.org For isothiazole-5-carbaldehyde (B1581984), the reaction with methoxymethylenetriphenylphosphorane has been reported to produce a mixture of (E)- and (Z)-5-(2-methoxyvinyl)isothiazole. rsc.org

Formation of Imines, Oximes, and Hydrazones:

These are classic condensation reactions of aldehydes with primary amines, hydroxylamine, and hydrazines, respectively.

Mechanism: The reaction is typically acid-catalyzed and initiates with the nucleophilic attack of the nitrogen atom of the amine derivative on the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. masterorganicchemistry.comyoutube.com Following a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a C=N double bond, which characterizes the imine, oxime, or hydrazone product. ljmu.ac.uknih.gov The rate-determining step of this reaction is pH-dependent. At neutral to slightly acidic pH, the dehydration of the carbinolamine intermediate is often the slowest step.

Kinetics: While specific kinetic data for this compound are scarce, studies on other aromatic and heterocyclic aldehydes have shown that the rate of hydrazone and oxime formation is influenced by several factors. Electron-withdrawing groups on the aldehyde generally increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon. The pH of the reaction medium is also a critical factor, with optimal rates typically observed in weakly acidic conditions which facilitate both the nucleophilic attack and the dehydration step. For instance, kinetic studies on the formation of Girard T hydrazones from naphthaldehydes have shown a characteristic break in the pH-rate profile, indicating a change in the rate-determining step.

The table below summarizes the general reaction conditions for these transformations.

| Reaction | Reagent(s) | General Conditions | Product |

| Wittig Reaction | Phosphonium ylide | Aprotic solvent | Alkene |

| Oxime Formation | Hydroxylamine (NH₂OH) | Weakly acidic medium | Oxime |

| Hydrazone Formation | Hydrazine (R-NHNH₂) | Weakly acidic medium | Hydrazone |

Reduction to Alcohol:

The aldehyde group can be readily reduced to a primary alcohol, 4-methyl-5-hydroxymethylisothiazole.

Mechanism: This transformation is typically achieved using hydride-reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent or during aqueous workup to yield the alcohol.

Spectroscopic Data for this compound Remains Elusive in Public Domain

Intensive searches for experimental spectroscopic data on the chemical compound this compound have revealed a significant lack of publicly available information, precluding a detailed analysis as requested. While the compound is identified with the CAS number 88511-33-5 and is listed by some chemical suppliers as a research chemical, a thorough review of scientific literature and chemical databases has not yielded the specific ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), or Raman spectra necessary for a comprehensive characterization article.

The vast majority of available spectroscopic information is for the isomeric compound, 4-Methylthiazole -5-carboxaldehyde (CAS 82294-70-0). This more common isomer is well-documented, with extensive spectral data available in databases such as PubChem and from various chemical suppliers. This includes detailed ¹H and ¹³C NMR spectra, as well as FTIR and Raman spectroscopic data.

For instance, the ¹H NMR spectrum of the thiazole isomer typically shows a singlet for the methyl protons, a singlet for the aldehydic proton, and a singlet for the proton on the thiazole ring. Similarly, its ¹³C NMR spectrum clearly distinguishes the carbon atoms of the methyl group, the thiazole ring, and the carbonyl group of the aldehyde.

The study of isothiazole derivatives is an active area of chemical research, and spectroscopic techniques are fundamental to their characterization. However, for the specific compound this compound, this information does not appear to be published in accessible formats.

Given the strict requirement to focus solely on this compound, and the absence of the requisite data, it is not possible to provide the requested detailed article on its advanced characterization and spectroscopic analysis. Further research or the public release of experimental data by researchers currently working with this compound would be required to enable such a review.

Advanced Characterization and Spectroscopic Analysis in Isothiazole Research

Mass Spectrometry (MS) Applications in Compound Identification

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 4-Methylisothiazole-5-carbaldehyde, the molecular formula is C₅H₅NOS. The theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This precise mass measurement is a critical first step in identifying the compound, distinguishing it from molecules with the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not widely published, the theoretical value serves as a benchmark for its analysis.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅NOS |

| Theoretical Exact Mass | 127.00918 Da |

This table presents the calculated theoretical exact mass based on the compound's molecular formula.

LC-MS and GC-MS for Purity Assessment

Chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for evaluating the purity of a sample. These techniques separate the target compound from impurities, by-products, and starting materials, with the mass spectrometer providing identification of each separated component.

In a typical GC-MS analysis of a volatile compound like this compound, the sample is vaporized and passed through a capillary column. The retention time provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. The primary peak in the chromatogram should correspond to the target compound, with its mass spectrum showing the molecular ion (M⁺). For this compound, the molecular ion peak would be expected at an m/z of approximately 127. The integration of this peak relative to other peaks in the chromatogram allows for a quantitative assessment of purity.

LC-MS is used for less volatile or thermally sensitive compounds. nih.gov A suitable reversed-phase column (like a C18) could be used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization. The compound would be detected using an electrospray ionization (ESI) source in positive ion mode, again looking for the protonated molecule [M+H]⁺ at m/z 128.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a successful crystallographic analysis would yield critical data, including:

Crystal system and space group

Unit cell dimensions

Atomic coordinates of each non-hydrogen atom

Bond lengths, bond angles, and torsion angles

This information would definitively confirm the substitution pattern on the isothiazole (B42339) ring, distinguishing it from its thiazole (B1198619) isomer (4-Methylthiazole-5-carbaldehyde), and reveal details about its solid-state conformation and intermolecular interactions.

However, a review of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure for this compound has not been determined or reported to date. The crystallographic data available under the closely related CAS number 82294-70-0 corresponds to the isomer 4-Methylthiazole-5-carbaldehyde. Therefore, no experimental data for this section can be presented.

Table 2: Required Parameters from a Hypothetical X-ray Crystallography Study

| Crystallographic Parameter | Information Provided | Status for this compound |

|---|---|---|

| Crystal System | The basic symmetry of the crystal lattice. | Data Not Available |

| Space Group | The specific symmetry elements of the unit cell. | Data Not Available |

| Bond Lengths (e.g., C-S, C=N) | Precise distances between atomic nuclei. | Data Not Available |

This table outlines the type of data that would be obtained from an X-ray crystallography experiment, which is currently unavailable for the title compound.

Computational Chemistry and Molecular Modeling Studies of Isothiazole Carbaldehydes

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. Methods such as Density Functional Theory (DFT) are employed to compute various molecular properties that govern the behavior of 4-Methylisothiazole-5-carbaldehyde.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

The molecular electrostatic potential (MEP) surface is another important property derived from quantum chemical calculations. It provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to be an area of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the isothiazole (B42339) ring protons would exhibit positive potential.

These calculations provide a theoretical framework for understanding the molecule's reactivity in various chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -2.1 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.4 eV |

Molecular Docking Simulations for Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

While specific molecular docking studies centered on this compound are not extensively documented, research on structurally similar isothiazole and thiazole (B1198619) derivatives has demonstrated their potential as inhibitors for various biological targets. For instance, isothiazole derivatives have been investigated as inhibitors of HCV polymerase. mdpi.com Similarly, thiazole derivatives have been studied as potential inhibitors of the LasR protein in Pseudomonas aeruginosa and the p56lck enzyme. plos.orgbiointerfaceresearch.com

The docking process involves preparing the 3D structures of the ligand (this compound) and the target protein. The ligand's conformation is then systematically sampled within the protein's active site to find the most favorable binding pose, which is typically scored based on binding energy. The analysis of these interactions can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex.

Table 2: Common Interactions of Isothiazole/Thiazole Derivatives in Protein Active Sites

| Interaction Type | Description | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | Asp, Ser, Tyr |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Leu, Val, Phe |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Trp, Tyr, Phe |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Asp, Glu, Lys, Arg |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Isothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for activity.

QSAR studies have been performed on various series of isothiazole and thiazole derivatives to develop models for predicting their activity against different biological targets. mdpi.comresearchgate.netresearchgate.netnih.gov A typical QSAR study involves:

A dataset of compounds with known biological activities (e.g., IC₅₀ values).

Calculation of molecular descriptors for each compound. These descriptors can be topological, electronic, geometric, or physicochemical.

Development of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to correlate the descriptors with the biological activity. mdpi.com

For a series of isothiazole derivatives, descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum chemical calculations could be used to build a QSAR model. The resulting model can then be used to predict the activity of new derivatives, including those based on the this compound scaffold.

Table 3: Illustrative QSAR Data for a Series of Isothiazole Derivatives

| Compound | pIC₅₀ (Experimental) | Molecular Weight | LogP | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1 | 5.2 | 127.16 | 1.1 | 3.2 |

| 2 | 5.8 | 141.19 | 1.5 | 3.5 |

| 3 | 6.1 | 155.22 | 1.9 | 3.8 |

| 4 | 5.5 | 171.63 | 1.3 | 3.1 |

Conformational Analysis and Molecular Dynamics Simulations

The 3D conformation of a molecule and its flexibility are critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the orientation of the carbaldehyde group relative to the isothiazole ring is a key conformational feature.

Molecular Dynamics (MD) simulations provide a more dynamic view of molecular behavior. biointerfaceresearch.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the dynamic stability of a molecule or a ligand-protein complex. mdpi.com For instance, an MD simulation of this compound docked into a protein's active site can assess the stability of the binding pose and the key interactions over a period of nanoseconds. plos.org

Table 4: Key Parameters in a Molecular Dynamics Simulation

| Parameter | Description | Typical Values/Units |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological) |

| RMSD | Root Mean Square Deviation; measures the average deviation of atomic positions from a reference structure. | Ångströms (Å) |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues over time. | Ångströms (Å) |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their structural characterization. Quantum chemical calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov

For this compound, the calculated vibrational frequencies can help in assigning the experimental spectral bands to specific functional groups, such as the C=O stretch of the aldehyde, the C=N stretch of the isothiazole ring, and the C-H stretches of the methyl group and the ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. These predicted values, when compared with experimental data, can help confirm the structure of the molecule and provide insights into its electronic environment.

Table 5: Comparison of Calculated and Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| C=O (Aldehyde) | Stretching | 1695 | 1740-1685 |

| C=N (Isothiazole) | Stretching | 1580 | 1650-1550 |

| Aromatic C-H | Stretching | 3050 | 3100-3000 |

| Aliphatic C-H (Methyl) | Stretching | 2950 | 2975-2950 |

Research Applications of 4 Methylisothiazole 5 Carbaldehyde and Its Derivatives

Applications in Medicinal Chemistry Research (Excluding Clinical Data and Safety Profiles)

The isothiazole (B42339) ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which has been identified as a key structural component in a variety of biologically active molecules. thieme-connect.com Its derivatives are being investigated for their potential therapeutic applications due to this demonstrated bioactivity. thieme-connect.com

In the synthesis of novel chemical entities for pharmaceutical research, simple heterocyclic compounds like 4-Methylisothiazole-5-carbaldehyde serve as valuable starting materials or "building blocks." The reactivity of the aldehyde group and the isothiazole ring allows for the construction of more complex molecules.

The functional groups on the isothiazole ring, such as the carbaldehyde at the 5-position, provide a reactive site for further chemical modifications. This allows for the synthesis of a diverse range of small molecules with potential biological activities. For instance, related isothiazole compounds, such as 3,4-dichloroisothiazole-5-carboxylic acid, have been used as precursors in the synthesis of novel isothiazole-thiazole derivatives. nih.gov The synthesis of these complex molecules often involves multiple steps where the isothiazole core is sequentially functionalized to build the final bioactive compound. nih.gov

The isothiazole nucleus is considered a "privileged scaffold" in drug discovery. This means that its structure is frequently found in compounds that exhibit biological activity. The isothiazole ring can be incorporated into larger, more complex molecular architectures to create novel drug scaffolds. These scaffolds can then be further modified to optimize their interaction with biological targets. The development of isothiazole chemistry has led to a wide array of selective transformations that utilize the isothiazole heterocycle to create these complex structures. thieme-connect.com

A pharmacophore is the part of a molecule that is responsible for its biological activity. The isothiazole ring is often a key component of the pharmacophore in many bioactive compounds. Researchers design and synthesize new molecules containing the isothiazole ring to explore their potential as therapeutic agents.

While in vitro anti-cancer studies specifically on this compound are not widely reported, the isothiazole core is of interest in oncology research. Some isothiazole derivatives have been investigated as synergists in cancer chemotherapy, which suggests they may enhance the activity of other anti-cancer drugs. thieme-connect.com

Research into the isomeric thiazole (B1198619) ring provides insight into the potential anti-cancer applications that might be explored for isothiazole derivatives. For example, various novel thiazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines in in vitro studies.

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives (Isomeric to Isothiazoles)

| Compound Type | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference |

|---|---|---|---|

| Arylidene-hydrazinyl-thiazole (Compound 4m) | BxPC-3 (Pancreatic) | 1.69 | acs.org |

| Arylidene-hydrazinyl-thiazole (Compound 4m) | MOLT-4 (Leukemia) | 2.2 | acs.org |

| Bis-thiazole (Compound 5c) | Hela (Cervical) | 0.0006 | frontiersin.org |

| Bis-thiazole (Compound 5f) | KF-28 (Ovarian) | 0.006 | frontiersin.org |

| Thiazole-2-imine (Compound 4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | nih.gov |

This table presents data for thiazole derivatives to illustrate the anti-cancer potential of this class of heterocycles. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

These studies on thiazoles often investigate the mechanism of action, such as the induction of apoptosis (programmed cell death) and cell cycle arrest, providing a roadmap for potential investigations into isothiazole analogs. acs.orgfrontiersin.org

The isothiazole scaffold is well-represented in compounds developed for their antimicrobial properties. thieme-connect.com Research has demonstrated the efficacy of isothiazole derivatives against various fungal and bacterial pathogens.

In one study, a series of novel isothiazole-thiazole derivatives were synthesized and evaluated for their fungicidal activity against oomycetes, a group of destructive plant pathogens. nih.gov Several of these compounds exhibited potent activity.

Table 2: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives against Pseudoperonospora cubensis

| Compound | EC50 (mg L-1) | Reference |

|---|---|---|

| 6u | 0.046 | nih.gov |

| 6j | 0.22 | nih.gov |

| 6k | 0.53 | nih.gov |

| 6s | 5.98 | nih.gov |

EC50 represents the concentration of a compound that gives a half-maximal response.

The study found that the most active compound, 6u, may act on the same target as the established fungicide oxathiapiprolin, which is an oxysterol binding protein. nih.gov This was supported by molecular docking studies and cross-resistance experiments. nih.gov

Further research into other isothiazole derivatives, such as isothiazolones, has also demonstrated their potential as antimicrobial agents. researchgate.net The broad-spectrum activity of many isothiazole-containing compounds makes this a promising area for the development of new antibacterial and antifungal agents.

Design and Synthesis of Isothiazole-Based Pharmacophores

Studies on Anti-inflammatory Activity and Related Biological Pathways

Derivatives of the 3-methylisothiazole core structure have demonstrated notable potential as anti-inflammatory agents. Research has focused on the synthesis and evaluation of various amide and ester derivatives of isothiazole carboxylic acids, which are closely related to this compound.

In one key study, a series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid were synthesized and investigated for their pharmacological effects. nih.gov Several of the tested amide compounds revealed significant anti-inflammatory activity in preclinical models, including carrageenan-induced edema and air-pouch inflammation tests. nih.gov The modification of the carboxylic group in these derivatives was found to be a critical factor influencing their biological activity. nih.gov Another review corroborates these findings, highlighting that derivatives of 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid exhibit good anti-inflammatory properties. medwinpublishers.com These studies suggest that the isothiazole scaffold is a promising template for the development of new anti-inflammatory drugs.

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Carbonic Anhydrase)

While the broader class of sulfur-containing heterocyclic compounds has been extensively studied for enzyme inhibition, specific research on derivatives of this compound as inhibitors of xanthine oxidase or carbonic anhydrase is not prominently featured in available literature.

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid; its overactivity is linked to hyperuricemia and gout. frontiersin.org The development of XO inhibitors is a key therapeutic strategy, with research exploring a wide range of natural and synthetic compounds, including various pyrimidine, triazole, coumarin, and imidazole derivatives. frontiersin.orgnih.gov

Similarly, carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Research into CA inhibitors has largely focused on sulfonamide-based compounds, including those incorporating thiazole and benzothiazole scaffolds. nih.govnih.gov

However, specific studies detailing the synthesis of this compound derivatives and their subsequent evaluation as inhibitors of xanthine oxidase or carbonic anhydrase are not widely reported.

Exploration of Other Investigational Biological Activities

Beyond anti-inflammatory effects, the isothiazole framework has been incorporated into molecules with other significant biological activities, most notably antiproliferative or anticancer properties. A number of molecules containing the isothiazole fragment have been identified as bioactive substances with potential anticancer activity. researchgate.net

For example, research into 3,4,5-trisubstituted isothiazole derivatives has yielded compounds with antiviral activity, particularly against enteroviruses. frontiersin.org In the realm of oncology, derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and evaluated for anticancer activity. These compounds have shown high selectivity and potent inhibition of proliferation against specific cancer cell lines, as detailed in the table below.

| Compound Class | Target Cell Lines | Key Findings | Source |

|---|---|---|---|

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Human biphenotypic B cell myelomonocytic leukemia (MV4-11) | High inhibition of proliferation observed with 13 compounds. | frontiersin.org |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Human colon adenocarcinoma (LoVo) | High inhibition of proliferation observed with 8 compounds. | frontiersin.org |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Doxorubicin-resistant human colon adenocarcinoma (LoVo/DX) | High inhibition of proliferation observed with 12 compounds. | frontiersin.org |

Applications in Agrochemical Research and Development

The isothiazole ring is a recognized structural component in the development of modern agrochemicals. The inherent biological activity of this heterocyclic system has made it an attractive target for researchers aiming to create novel and effective crop protection agents. researchgate.net

Understanding the structure-activity relationship (SAR) is fundamental to designing new and more potent pesticides. For isothiazole-based agrochemicals, SAR studies focus on how modifications to the isothiazole ring and its substituents affect the compound's biological efficacy. This rational design approach is crucial for developing agents with improved target specificity and environmental profiles. The high potential of isothiazole heterocycles in the design and synthesis of compounds for various purposes indicates broad prospects for the continued development of isothiazole chemistry in the agrochemical sector. thieme-connect.com

Potential in Materials Science Research

The isothiazole heterocyclic system is considered an important building block for creating new materials that possess interesting and useful electronic and mechanical properties. medwinpublishers.comresearchgate.net This potential stems from the unique chemical structure of the isothiazole ring.

Research and patent literature indicate specific applications for isothiazole derivatives in the field of imaging and color technology. For instance, certain 4-cyanoisothiazole derivatives have been developed for use in the preparation of ink-jet inks and dyes. medwinpublishers.com Additionally, isothiazole-containing compounds have been patented for use in color photography, where they function as stabilizers for photomaterials. researchgate.netresearchgate.net These applications highlight the versatility of the isothiazole scaffold, extending its utility beyond biological applications into the realm of functional materials.

Future Directions and Emerging Research Avenues for 4 Methylisothiazole 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The synthesis of isothiazole (B42339) derivatives has been an area of active research, with several methods established for the construction of the isothiazole ring. researchgate.netmedwinpublishers.com However, the development of novel, efficient, and environmentally benign synthetic routes to 4-methylisothiazole-5-carbaldehyde and its analogues remains a key objective. Future research in this area could focus on several promising strategies:

Greener Synthetic Approaches: Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents. Future efforts will likely prioritize the development of "green" synthetic protocols. This includes the use of renewable starting materials, eco-friendly solvents (e.g., water, supercritical fluids), and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis.

Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, could lead to more efficient and selective syntheses of substituted isothiazoles. thieme-connect.com For instance, the development of catalysts for the direct C-H functionalization of the isothiazole ring would provide a more atom-economical approach to introducing the methyl and carbaldehyde groups.

(4+1) and (3+2) Cycloaddition Strategies: The construction of the isothiazole ring via cycloaddition reactions is a powerful synthetic tool. thieme-connect.com Future research could explore new dienophiles and dienes for (4+1) cycloadditions or novel 1,3-dipoles for (3+2) cycloadditions to afford the 4-methylisothiazole (B1295217) core with high regioselectivity. medwinpublishers.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for cost reduction. | Use of renewable feedstocks, biodegradable solvents, and energy-efficient reaction technologies. |

| Novel Catalytic Systems | High efficiency and selectivity, milder reaction conditions, access to novel transformations. | Development of catalysts for direct C-H functionalization and asymmetric synthesis. |

| Advanced Cycloaddition Reactions | High bond-forming efficiency, access to complex molecular architectures. | Exploration of new reaction partners and conditions for improved regioselectivity and stereoselectivity. |

Exploration of Undiscovered Reactivity and Functionalization Pathways

The reactivity of the isothiazole ring, characterized by the presence of both a nitrogen and a sulfur atom in a 1,2-relationship, offers a rich landscape for chemical transformations. rsc.org While some reactions of isothiazoles are known, there is still much to be discovered, particularly concerning the specific reactivity of this compound.

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. Future research could explore:

Condensation Reactions: The carbaldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to generate a diverse library of Schiff bases, hydrazones, and vinylogous compounds. These derivatives could possess interesting biological activities or serve as intermediates for further synthetic elaborations.

Oxidation and Reduction Reactions: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of isothiazole derivatives. The resulting carboxylic acid, for instance, could be a precursor for the synthesis of amides, esters, and other acid derivatives with potential applications in medicinal chemistry and materials science.

Wittig-type and Related Olefination Reactions: The Wittig reaction and its variants can be employed to convert the carbaldehyde into various substituted alkenes, thereby expanding the molecular complexity and diversity of the isothiazole derivatives.

The isothiazole ring itself can also be a site for further functionalization. The methylation of isothiazole-5-carbaldehyde (B1581984) derivatives has been reported to yield 2-methylisothiazolium salts, which exhibit their own unique reactivity. rsc.org

| Reaction Type | Potential Products | Research Focus |

| Condensation Reactions | Schiff bases, hydrazones, chalcones | Exploration of a wide range of reaction partners to generate diverse molecular scaffolds. |

| Oxidation/Reduction | Carboxylic acids, alcohols | Development of selective and efficient oxidation and reduction methods. |

| Olefination Reactions | Substituted alkenes | Application of various olefination reagents to create novel vinylisothiazoles. |

| Ring Functionalization | Isothiazolium salts, substituted isothiazoles | Investigation of electrophilic and nucleophilic substitution reactions on the isothiazole ring. |

Advanced Computational Approaches for Rational Design and Lead Optimization

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules with desired properties. mdpi.com For this compound and its derivatives, advanced computational approaches can provide valuable insights and guide experimental efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. thieme-connect.com These calculations can help to understand the reactivity of the molecule and to predict the outcomes of chemical reactions.

Molecular Docking and Virtual Screening: If a biological target for isothiazole derivatives is identified, molecular docking simulations can be used to predict the binding mode and affinity of these compounds to the target protein. This information can be used to rationally design more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of isothiazole derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Computational Method | Application | Potential Impact |

| Quantum Chemistry (e.g., DFT) | Prediction of molecular properties (geometry, electronics, spectra). | Understanding of reactivity, prediction of reaction outcomes. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of potent and selective bioactive compounds. |

| QSAR | Correlation of chemical structure with biological activity. | Prediction of the activity of novel compounds, prioritization of synthetic targets. |

Interdisciplinary Research Integrating Isothiazole Chemistry with Emerging Technologies

The future of research on this compound will likely involve a high degree of interdisciplinary collaboration, integrating the principles of isothiazole chemistry with emerging technologies.

Medicinal Chemistry and Drug Discovery: Isothiazole derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Future research could focus on the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents.

Materials Science: The unique electronic properties of the isothiazole ring suggest that its derivatives could find applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemicals: Some isothiazole derivatives have been developed as fungicides and herbicides. researchgate.net Further research could explore the potential of this compound derivatives as new agrochemicals with improved efficacy and environmental profiles.

The integration of high-throughput screening, automated synthesis, and artificial intelligence in these interdisciplinary research efforts will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. Q1. What are the established synthetic routes for 4-Methylisothiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The Vilsmeier-Haack reaction is a common method for synthesizing carbaldehyde derivatives, involving formylation of heterocyclic precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde analogs are synthesized via this method under controlled temperatures (70–80°C) . Nucleophilic substitution reactions, such as those between 5-chloro-pyrazole derivatives and phenols, are also effective when catalyzed by K₂CO₃ in polar aprotic solvents like DMF . Yield optimization requires precise stoichiometry, anhydrous conditions, and post-reaction purification via column chromatography.

Characterization Techniques

Q. Q2. What advanced analytical techniques are recommended for structural elucidation of this compound?

- X-ray crystallography : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution, particularly for resolving tautomeric or conformational ambiguities .

- Spectroscopic methods : ¹H/¹³C NMR to confirm aldehyde proton (~9–10 ppm) and heterocyclic ring signals. FT-IR for carbonyl stretching vibrations (~1700 cm⁻¹).

- Computational tools : Mercury software enables visualization of crystal packing and intermolecular interactions, while density functional theory (DFT) validates electronic properties .

Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies in reported synthetic yields or spectral data?

Contradictions often arise from variations in reagent purity, solvent choice, or reaction time. For example, nucleophilic substitution yields may differ due to the aryl group’s electronic effects on phenol reactivity . To resolve discrepancies:

- Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Cross-validate data using multiple techniques (e.g., HPLC purity checks alongside NMR).

- Apply statistical tools like Design of Experiments (DoE) to isolate critical variables .

Solubility and Stability

Q. Q4. What are the solubility properties of this compound, and how do storage conditions affect stability?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane . Stability studies suggest degradation under prolonged light exposure or high humidity. Store at –20°C in amber vials with desiccants. Pre-use TLC or LC-MS analysis is recommended to confirm integrity .

Reaction Optimization

Q. Q5. What strategies improve regioselectivity in the synthesis of this compound derivatives?

- Catalyst screening : K₂CO₃ enhances nucleophilic substitution efficiency in aryloxy-pyrazole syntheses .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during formylation steps.

- Protecting groups : Temporarily mask reactive sites (e.g., aldehydes) as acetals to direct regioselectivity .

Crystallographic Analysis

Q. Q6. How can researchers analyze intermolecular interactions in this compound crystals?

Mercury’s Materials Module identifies hydrogen bonds, π-π stacking, and van der Waals interactions. For example, packing similarity calculations reveal isostructurality with related pyrazole-carbaldehydes, aiding polymorphism studies . SHELXL refinement against high-resolution data (d-spacing < 0.8 Å) ensures accurate thermal parameter modeling .

Computational Predictions

Q. Q7. Which computational methods predict the reactivity or bioactivity of this compound?

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against enzyme targets (e.g., kinases) using tools like AutoDock Vina, validated by crystallographic data .

- Database mining : Leverage Reaxys or PubChem to identify analogous bioactive structures .

Stability Under Experimental Conditions

Q. Q8. How does this compound behave under acidic or basic conditions?

The aldehyde group is prone to oxidation under acidic conditions, forming carboxylic acids. In basic media, aldol condensation may occur. To prevent degradation:

- Use buffered solutions (pH 6–8) during biological assays.

- Add antioxidants (e.g., BHT) in storage solutions .

Spectral Data Interpretation

Q. Q9. How can researchers resolve overlapping signals in the NMR spectra of this compound?

- 2D NMR : HSQC and HMBC distinguish coupled protons and carbon assignments.

- Solvent selection : Use deuterated DMSO for improved signal splitting.

- Dynamic NMR : Variable-temperature studies reveal conformational exchange broadening .

Advanced Applications

Q. Q10. What are emerging applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive heterocycles, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.